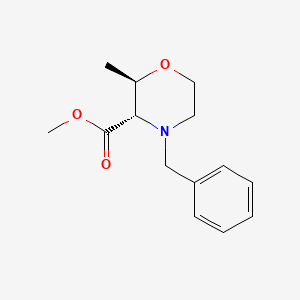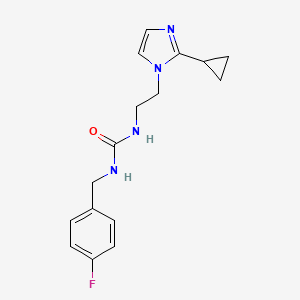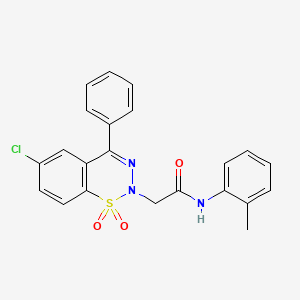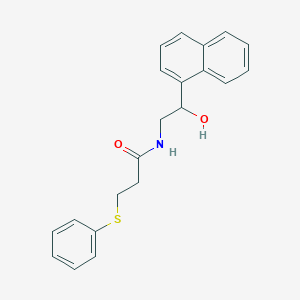
Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate, also known as MBMC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MBMC is a morpholine derivative that has a unique structure, making it a promising candidate for various research purposes. In
Mécanisme D'action
The mechanism of action of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate may reduce inflammation and pain.
Biochemical and Physiological Effects:
Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate has been found to have several biochemical and physiological effects. In addition to its inhibitory effects on COX-2, Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate has been shown to have antioxidant properties, which could be beneficial in the prevention of certain diseases. Additionally, Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate for lab experiments is its relatively simple synthesis method. Additionally, Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate is a stable compound that can be easily stored and transported. However, one limitation of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate is its potential toxicity. While Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate has been found to be relatively safe in animal studies, more research is needed to determine its safety in humans.
Orientations Futures
There are several future directions for research on Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate. One potential direction is the development of new drugs based on the structure of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate. Additionally, more research is needed to fully understand the mechanism of action of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate and its potential applications in the treatment of various medical conditions. Finally, further studies are needed to determine the safety of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate in humans and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate involves a series of steps, including the reaction of morpholine with benzyl bromide, followed by the reaction of the resulting compound with methyl chloroformate. The final product is obtained by purifying the reaction mixture using chromatography techniques. The synthesis of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate is a relatively straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate has been found to have several potential applications in scientific research. One of the most promising applications is in the field of drug discovery. Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate has been found to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various medical conditions.
Propriétés
IUPAC Name |
methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-13(14(16)17-2)15(8-9-18-11)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURQICYALJPPBM-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCO1)CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(CCO1)CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(cyclopentylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2889000.png)
![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2889002.png)
![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)




![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889016.png)
![2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione](/img/structure/B2889017.png)
![N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
![Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2889020.png)
![3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2889021.png)
